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Compound of Interest

Compound Name: BTZ043

Cat. No.: B560037 Get Quote

This technical guide provides an in-depth overview of the chemical synthesis, purification, and

mechanism of action of BTZ043, a potent anti-tuberculosis agent. The information is intended

for researchers, scientists, and professionals in the field of drug development.

Introduction
BTZ043 is a promising benzothiazinone (BTZ) class of nitroaromatic compound with potent

bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant

(MDR) and extensively drug-resistant (XDR) strains[1][2]. It is a pro-drug that, once activated,

covalently inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme[3][4].

This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making BTZ043 a

highly specific and potent therapeutic candidate[1][5]. Currently, BTZ043 is in clinical

development for the treatment of tuberculosis[6][7].

Mechanism of Action
BTZ043 targets the essential DprE1/DprE2 enzyme complex, which is responsible for the

epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-

arabinose (DPA)[8][9][10]. DPA is the sole arabinose donor for the synthesis of arabinogalactan

and lipoarabinomannan, both of which are critical components of the mycobacterial cell wall[2]

[8][11].

The mechanism of inhibition is a suicide inactivation process. The nitro group of BTZ043 is

reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso derivative[3][12].
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This intermediate then forms a covalent semimercaptal adduct with a key cysteine residue

(Cys387 in Mtb) in the active site of DprE1, irreversibly inhibiting the enzyme and blocking cell

wall synthesis, which ultimately leads to bacterial cell lysis and death[3][4][13].
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Mechanism of DprE1 inhibition by BTZ043.

Chemical Synthesis of BTZ043
Several synthetic routes for benzothiazinones have been described, starting from substituted 2-

chlorobenzoic acid derivatives[14]. A recently developed "thiourea pathway" is noted for its
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efficiency, high yields (65-75%), and avoidance of highly toxic reagents like carbon disulfide,

making it suitable for large-scale synthesis[14].

Below is a representative experimental protocol based on the thiourea pathway.

This two-step process involves the initial formation of a benzoyl thiocarbamate intermediate,

followed by cyclization and addition of the amine side chain.

Step 1: Synthesis of Benzoyl Thiocarbamate Intermediate

To a solution of an appropriately substituted 2-chlorobenzoyl chloride in a suitable aprotic

solvent (e.g., dichloromethane), add one equivalent of a thiourea derivative.

The reaction is typically carried out at room temperature with stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure to yield the crude benzoyl

thiocarbamate intermediate, which can be used in the next step without further purification.

Step 2: Cyclization and Formation of BTZ043

Dissolve the crude benzoyl thiocarbamate intermediate in an appropriate solvent such as

dimethylacetamide (DMA).

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the mixture to facilitate the cyclization

reaction[15].

To this mixture, add (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane and a catalytic amount of

acetic acid[15].

Heat the reaction mixture (e.g., 50-60°C) for a specified period (e.g., 20-30 minutes)[16].

Monitor the formation of BTZ043 by TLC or LC-MS.

After completion, cool the reaction mixture and precipitate the product by adding water[16].

Collect the solid precipitate by filtration, wash with water, and dry under vacuum.
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Starting Materials:
- 2-Chlorobenzoyl Chloride derivative

- Thiourea derivative

Step 1: One-Pot Reaction
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Final Product:
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Workflow for the synthesis of BTZ043.
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Purification of BTZ043
High purity of BTZ043 can be readily achieved, and a Good Manufacturing Practices (GMP)

batch has been successfully produced, indicating that purification methods are well-

established[1]. Standard techniques for the purification of organic compounds are applicable.

Chromatography: The crude BTZ043 product is subjected to column chromatography on

silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to

separate the desired product from impurities and unreacted starting materials.

Recrystallization: Fractions containing the pure product, as identified by TLC, are combined,

and the solvent is evaporated. The resulting solid is then recrystallized from an appropriate

solvent system (e.g., ethanol/water) to yield highly pure BTZ043.

Characterization: The purity and identity of the final compound are confirmed using analytical

techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry

(MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data
The following tables summarize key quantitative data for BTZ043 and related compounds from

published literature.

Table 1: In Vitro Activity of BTZ043 and Analogs

Compound
Target
Organism

MIC (mg/L) MIC (nM) Reference

BTZ043

M.
tuberculosis
H37Rv

0.001 - 0.008 1 - 30 (ng/ml) [1][6]

Macozinone Intracellular Mtb - 27 [14]

BTZ043 Intracellular Mtb - 14 [14]

BTZ-SO

(Sulfoxide)

M. tuberculosis

H37Rv
>12.5 (µg/mL) - [13]
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| BTZ-SO₂ (Sulfone) | M. tuberculosis H37Rv | >12.5 (µg/mL) | - |[13] |

Table 2: Pharmacokinetic Parameters of BTZ043 in Humans (Single Ascending Dose Study)

Parameter Value Notes Reference

tmax (BTZ043) 1.5 h (median)
Time to maximum
plasma
concentration

[6]

tmax (Metabolite M1) 7 - 8.5 h (median) Inactive metabolite [6]

Half-life (Metabolite

M1)

8.4 - 9.0 h (geometric

mean)
- [6]

| AUC & Cmax | More than dose-proportional | For parent BTZ043 |[6] |

Table 3: Cytotoxicity Data

Compound Cell Line IC₅₀ (µM) Reference

BTZ043 Macrophages 21.9 [14]

| Macozinone | Macrophages | 23.2 |[14] |

Conclusion
BTZ043 is a highly potent anti-tuberculosis agent with a well-defined mechanism of action

targeting the essential DprE1 enzyme. Efficient and scalable synthetic routes, such as the

thiourea pathway, have been developed, allowing for the production of high-purity material. Its

promising preclinical and early clinical data underscore its potential as a critical component in

future tuberculosis treatment regimens. Further research and development will continue to

refine its clinical application and explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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